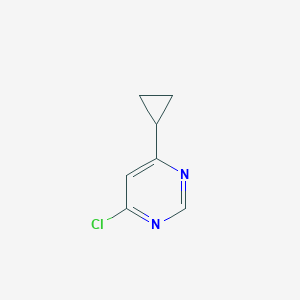

![molecular formula C10H6ClN3 B3024856 4-Chloroimidazo[1,5-a]quinoxaline CAS No. 221025-38-3](/img/structure/B3024856.png)

4-Chloroimidazo[1,5-a]quinoxaline

Vue d'ensemble

Description

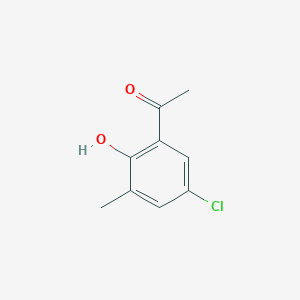

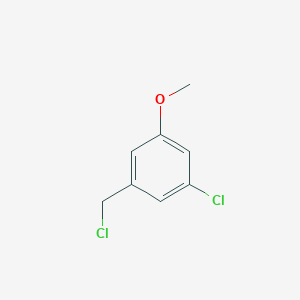

4-Chloroimidazo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a quinoxaline ring The presence of a chlorine atom at the 4-position of the imidazole ring distinguishes it from other imidazoquinoxalines

Mécanisme D'action

Target of Action

4-Chloroimidazo[1,5-a]quinoxaline derivatives have been found to possess a wide spectrum of biological activity. They serve as antagonists of adenosine and benzodiazepine receptors A1, and inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases . These targets play crucial roles in various biological processes, including cell signaling, immune response, and enzymatic reactions.

Mode of Action

The compound interacts with its targets, leading to a series of biochemical reactions. For instance, by inhibiting phosphodiesterases, it can increase the concentration of cyclic AMP or cyclic GMP within cells, affecting signal transduction pathways .

Biochemical Pathways

The affected pathways include those involved in cell signaling, immune response, and enzymatic reactions. The downstream effects of these interactions can lead to changes in cellular functions, potentially contributing to the compound’s biological activity .

Result of Action

This compound and its derivatives have shown anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Analyse Biochimique

Biochemical Properties

It is known that derivatives of imidazoquinoxalines possess a wide spectrum of biological activity

Cellular Effects

Imidazoquinoxalines are known for their anticancer activity, particularly against melanoma, T-lymphoma, myeloid leukemia, and colon cancer . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease .

Molecular Mechanism

It is known that imidazoquinoxalines can inhibit certain enzymes and phosphodiesterases

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroimidazo[1,5-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is facilitated by the action of phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which undergoes intramolecular cyclization through aromatic nucleophilic substitution of halogen and subsequent autooxidation .

Industrial Production Methods: Industrial production of this compound may involve the use of ionic liquid-supported synthesis under microwave conditions. This method allows for regioselective synthesis and rapid generation of the compound with high yields . The use of ionic liquids also assists in the purification process by simple precipitation and filtration, making it an efficient and eco-friendly approach.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloroimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the chlorine atom at the 4-position makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

Substitution: Aromatic nucleophilic substitution reactions can be carried out using reagents such as potassium cyanide in methanol.

Major Products: The major products formed from these reactions include various functionalized derivatives of imidazoquinoxalines, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .

Applications De Recherche Scientifique

4-Chloroimidazo[1,5-a]quinoxaline has a wide range of applications in scientific research, particularly in medicinal chemistry. It exhibits significant biological activities, including antiallergenic, antitumor, and anticonvulsant properties . Additionally, it serves as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases and phosphodiesterases . This compound is also being explored for its potential in treating neurodegenerative diseases such as Parkinson’s disease .

Comparaison Avec Des Composés Similaires

Imidazo[1,2-a]quinoxalines: These compounds share a similar fused bicyclic structure but differ in the position of the fused rings.

Imidazo[1,5-a]pyridines: These compounds have an imidazole ring fused to a pyridine ring and are known for their antituberculosis activity.

Uniqueness: 4-Chloroimidazo[1,5-a]quinoxaline is unique due to the presence of the chlorine atom at the 4-position, which imparts distinct chemical reactivity and biological activity. Its ability to act as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases and phosphodiesterases, sets it apart from other similar compounds .

Propriétés

IUPAC Name |

4-chloroimidazo[1,5-a]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-10-9-5-12-6-14(9)8-4-2-1-3-7(8)13-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFBCELPRQKXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=CN=CN23)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611365 | |

| Record name | 4-Chloroimidazo[1,5-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221025-38-3 | |

| Record name | 4-Chloroimidazo[1,5-a]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.